molecular formula C10H15NO4 B153235 tert-Butyl 3,5-dioxopiperidine-1-carboxylate CAS No. 396731-40-1

tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Cat. No. B153235
Key on ui cas rn: 396731-40-1
M. Wt: 213.23 g/mol
InChI Key: KWNDKZADLGFSKE-UHFFFAOYSA-N
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Patent
US09133187B2

Procedure details

To a solution of 122 (12.39 g, 58.11 mmol) in toluene (120 mL) was added 1,1-dimethoxy-N,N-dimethylmethanamine (11.62 mL, 87.16 mmol) and the reaction was heated to 80° C. for 30 min then at 50° C. for 1 h. The reaction was concentrated to afford 16.5 g (105%) of crude tert-butyl 4-((dimethylamino)methylene)-3,5-dioxopiperidine-1-carboxylate (124) which was used without additional purification.
Name
Quantity
12.39 g
Type
reactant
Reaction Step One
Quantity
11.62 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][C:6](=[O:8])[CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1.CO[CH:18](OC)[N:19]([CH3:21])[CH3:20]>C1(C)C=CC=CC=1>[CH3:18][N:19]([CH:21]=[C:7]1[C:6](=[O:8])[CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3][C:2]1=[O:1])[CH3:20]

Inputs

Step One
Name
Quantity
12.39 g
Type
reactant
Smiles
O=C1CN(CC(C1)=O)C(=O)OC(C)(C)C
Name
Quantity
11.62 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)C=C1C(CN(CC1=O)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 105%
YIELD: CALCULATEDPERCENTYIELD 105.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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